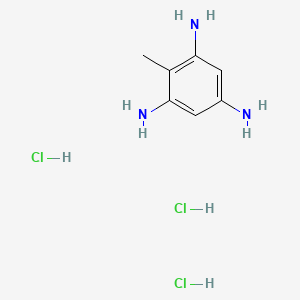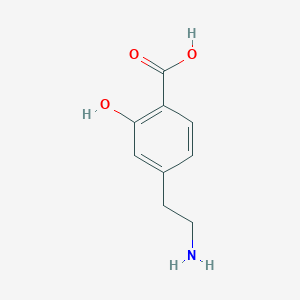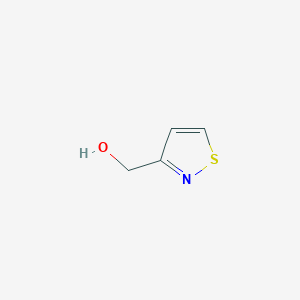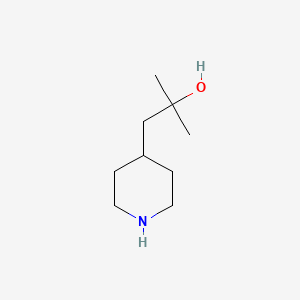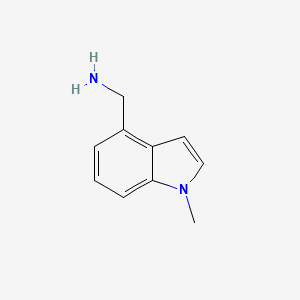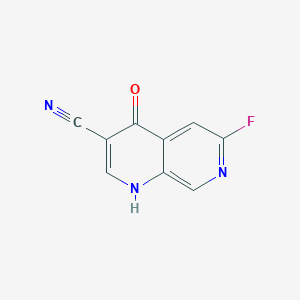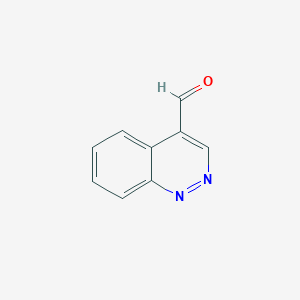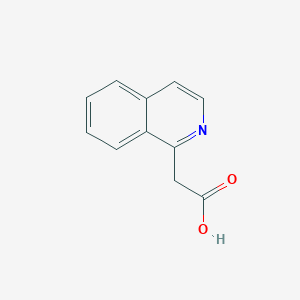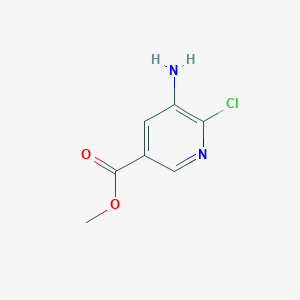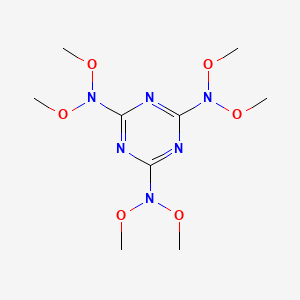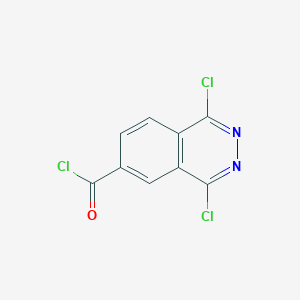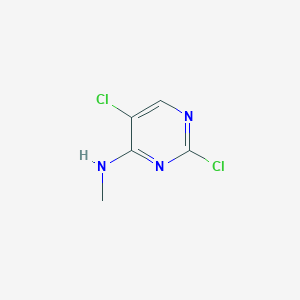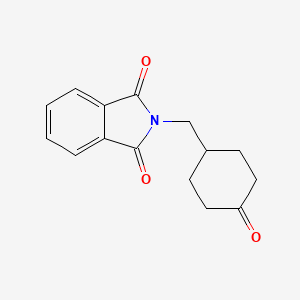
4-N-Phthaloylglyaminomethyl-cyclohexanone
Overview
Description
4-N-Phthaloylglyaminomethyl-cyclohexanone is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . It is characterized by its white to yellow solid form and is primarily used in research settings . The compound is known for its unique structure, which includes a phthaloyl group attached to a glyaminomethyl-cyclohexanone core.
Preparation Methods
The synthesis of 4-N-Phthaloylglyaminomethyl-cyclohexanone involves several steps. One common method includes the reaction of phthalic anhydride with glycine to form N-phthaloylglycine. This intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to yield the final product . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-N-Phthaloylglyaminomethyl-cyclohexanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phthaloyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-N-Phthaloylglyaminomethyl-cyclohexanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-N-Phthaloylglyaminomethyl-cyclohexanone involves its interaction with specific molecular targets. The phthaloyl group can interact with enzymes and proteins, potentially inhibiting their activity . The cyclohexanone core may also play a role in binding to biological targets, affecting various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
4-N-Phthaloylglyaminomethyl-cyclohexanone can be compared with other similar compounds, such as:
N-Phthaloylglycine: Similar in structure but lacks the cyclohexanone core.
Cyclohexanone derivatives: These compounds share the cyclohexanone core but differ in their substituents.
Phthaloyl derivatives: Compounds with various substituents on the phthaloyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2-[(4-oxocyclohexyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKYGZRROIQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627162 | |
| Record name | 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423116-18-1 | |
| Record name | 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


